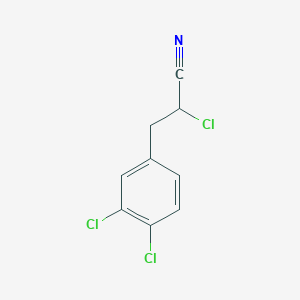
2-Chloro-3-(3,4-dichlorophenyl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-(3,4-dichlorophenyl)propanenitrile, commonly known as CDCP, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a nitrile derivative of alpha-chloroacetophenone and belongs to the family of arylalkyl nitriles. CDCP is a crystalline solid that is insoluble in water but soluble in organic solvents.
Aplicaciones Científicas De Investigación
CDCP has been extensively used in scientific research as a tool to study the function of certain proteins and enzymes. It has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. CDCP has also been used to study the role of certain proteins such as alpha7 nicotinic acetylcholine receptors in the central nervous system.
Mecanismo De Acción
CDCP exerts its effects by binding to the active site of certain enzymes and proteins, thereby inhibiting their activity. It has been shown to bind irreversibly to acetylcholinesterase and butyrylcholinesterase, leading to the accumulation of acetylcholine in the nervous system. CDCP has also been shown to bind to alpha7 nicotinic acetylcholine receptors, leading to the modulation of neurotransmitter release in the central nervous system.
Biochemical and Physiological Effects
CDCP has been shown to have a variety of biochemical and physiological effects. Inhibition of acetylcholinesterase and butyrylcholinesterase leads to the accumulation of acetylcholine in the nervous system, which can result in increased synaptic transmission and enhanced cognitive function. CDCP has also been shown to modulate neurotransmitter release in the central nervous system, leading to changes in synaptic plasticity and learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDCP has several advantages for lab experiments. It is a relatively stable and easy to handle compound that can be synthesized in large quantities. CDCP has also been extensively studied, and its effects on certain enzymes and proteins are well understood. However, CDCP has some limitations as well. It is insoluble in water, which can make it difficult to administer in certain experiments. CDCP also has a relatively short half-life, which can limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for the study of CDCP. One area of research is the development of new compounds based on the structure of CDCP that may have improved properties such as increased solubility or longer half-life. Another area of research is the study of the effects of CDCP on other proteins and enzymes in the nervous system. Finally, the potential therapeutic applications of CDCP in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease should be explored further.
Métodos De Síntesis
CDCP can be synthesized through a multistep process that involves the reaction of alpha-chloroacetophenone with 3,4-dichlorobenzylcyanide. The reaction is carried out in the presence of a base and a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified through recrystallization to obtain CDCP in its pure form.
Propiedades
IUPAC Name |
2-chloro-3-(3,4-dichlorophenyl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl3N/c10-7(5-13)3-6-1-2-8(11)9(12)4-6/h1-2,4,7H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPIJOPALPIMGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C#N)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(3,4-dichlorophenyl)propanenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

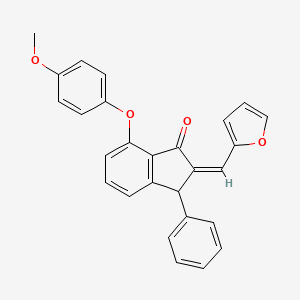

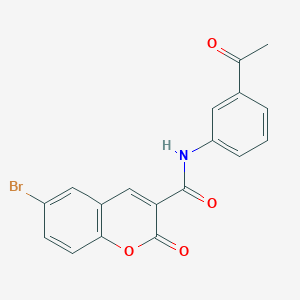
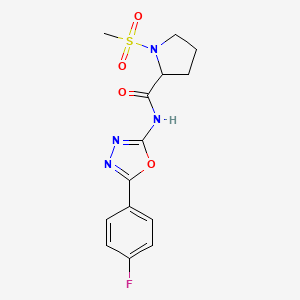
![Ethyl 2-({[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2760781.png)
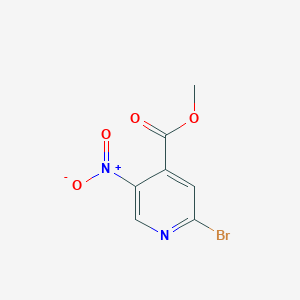
![N-mesityl-2-(7-oxo-3-(m-tolyl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2760784.png)
![3-[3-(Methylamino)propyl]-1,3-oxazolidin-2-one;hydrochloride](/img/structure/B2760785.png)
![(4S)-7-Chloro-2,3,4,5-tetrahydro-1,4-methanopyrido[2,3-b][1,4]diazepine](/img/structure/B2760786.png)
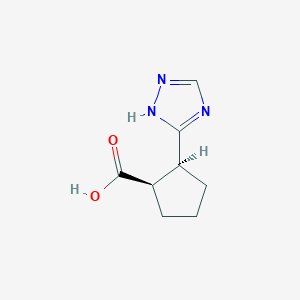

![2-Ethyl-1-[(4-fluorophenyl)methyl]benzimidazole](/img/structure/B2760790.png)
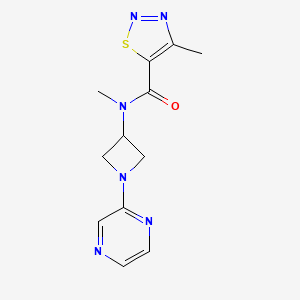
![2-ethyl-N-(2-methoxyethyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2760793.png)